molecular formula C27H29N3O3S B2369669 N-benzyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-ethylacetamide CAS No. 689740-76-9

N-benzyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-ethylacetamide

Cat. No.: B2369669
CAS No.: 689740-76-9
M. Wt: 475.61
InChI Key: IBYYSXAKESOHOT-UHFFFAOYSA-N
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Description

N-benzyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-ethylacetamide is a useful research compound. Its molecular formula is C27H29N3O3S and its molecular weight is 475.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis and biological evaluation of compounds structurally related to N-benzyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-ethylacetamide often aim to identify their affinity and selectivity towards specific receptors or enzymes. For instance, compounds synthesized with modifications in the thieno[2,3-d]pyrimidin structure have been evaluated for their affinity towards peripheral benzodiazepine receptors (PBRs) and central benzodiazepine receptors (CBRs) through in vitro and biodistribution studies in rats. Such research endeavors seek to enhance our understanding of PBRs' role in neurodegenerative disorders and potentially develop imaging agents for these conditions (Fookes et al., 2008).

Dual Inhibition Properties

Compounds with the thieno[2,3-d]pyrimidin backbone have been studied for their dual inhibitory activities against thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial in the synthesis of thymidine and purine nucleotides, respectively, making them attractive targets for antitumor agents. Research in this area has led to the discovery of compounds exhibiting potent and selective inhibition, providing a foundation for the development of new anticancer drugs (Gangjee et al., 2009).

Anti-inflammatory and Analgesic Agents

The exploration of this compound derivatives has extended into evaluating their potential as anti-inflammatory and analgesic agents. By synthesizing novel heterocyclic compounds derived from similar structures, researchers aim to uncover compounds with significant COX-2 inhibition, analgesic, and anti-inflammatory activities. These studies contribute to the development of new therapeutic agents for managing pain and inflammation (Abu‐Hashem et al., 2020).

Antimicrobial Activity

The antimicrobial potential of compounds structurally related to this compound has also been a subject of scientific inquiry. Synthesis and characterization of novel heterocyclic compounds incorporating the sulfamido moiety have shown promise in antibacterial and antifungal activities. Such research underscores the potential for developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Nunna et al., 2014).

Properties

IUPAC Name

N-benzyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-1-yl]-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O3S/c1-4-28(17-22-13-9-6-10-14-22)23(31)18-30-26-24(19(2)20(3)34-26)25(32)29(27(30)33)16-15-21-11-7-5-8-12-21/h5-14H,4,15-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYYSXAKESOHOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)CCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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